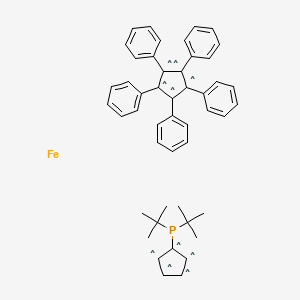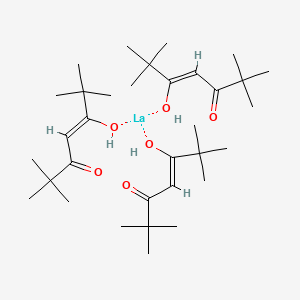
Bis(cyclopentadienyl)tungsten(IV) dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)tungsten(IV) dihydride, also known as bis(η5-cyclopentadienyl)tungsten dihydride, is an organometallic compound with the molecular formula C10H12W. This compound is notable for its use in various chemical reactions and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)tungsten(IV) dihydride can be synthesized through the reaction of tungsten hexachloride (WCl6) with cyclopentadienyl sodium (NaCp) in the presence of hydrogen gas. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The hydride ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., iodine, bromine), hydrogen gas, and various organic ligands. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include tungsten halides, tungsten oxides, and various organometallic complexes depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for other tungsten-containing compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of bis(cyclopentadienyl)tungsten(IV) dihydride involves its ability to act as a catalyst or reactant in various chemical reactions. The compound’s tungsten center can undergo changes in oxidation state, facilitating electron transfer and bond formation processes. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)molybdenum(IV) dihydride
- Bis(cyclopentadienyl)chromium(IV) dihydride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride
Uniqueness
Bis(cyclopentadienyl)tungsten(IV) dihydride is unique due to its specific electronic and steric properties conferred by the tungsten center and cyclopentadienyl ligands. These properties make it particularly effective in certain catalytic applications and reactions that similar compounds may not perform as efficiently .
Eigenschaften
Molekularformel |
C10H12W |
|---|---|
Molekulargewicht |
316.04 g/mol |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
InChI-Schlüssel |
FCGFDFIKNFHEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[WH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
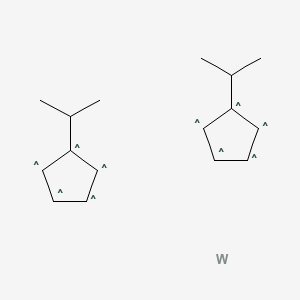

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
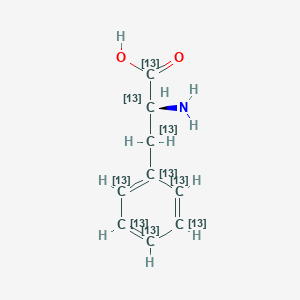
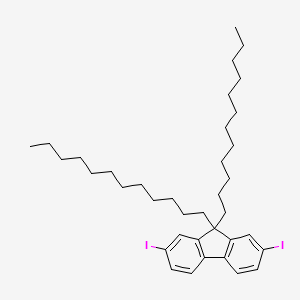
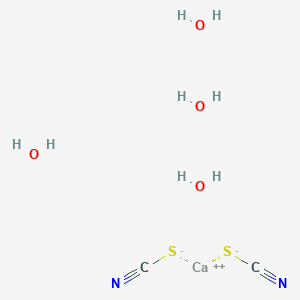
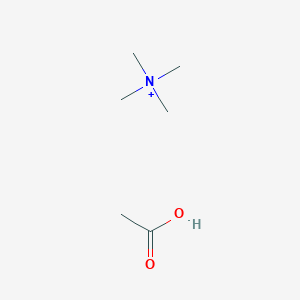



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)
